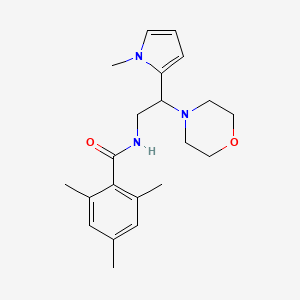

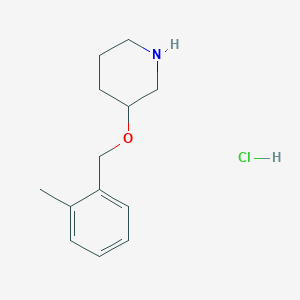

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it a promising target for the treatment of B cell malignancies and autoimmune diseases. In

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A novel series of enaminones, derived from cyclic beta-dicarbonyl precursors and condensed with various amines including morpholine and pyrrolidine, demonstrated potent anticonvulsant activity with a remarkable lack of neurotoxicity. These compounds, particularly methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, showed protective effects in the maximal electroshock seizure test in rats, indicating their potential as anticonvulsant agents (Edafiogho et al., 1992).

Synthesis of New Derivatives

Research focused on the synthesis of new derivatives, such as 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, highlighted the potential for creating compounds with unique chemical structures. These compounds were characterized and confirmed by spectroscopic and microanalytical data, suggesting their utility in further chemical and pharmacological studies (Karimian et al., 2017).

Anti-Tumor Agents

Compounds derived from pyrrolidine, morpholine, and piperidine have been investigated for their anti-tumor properties. Specifically, benzopyrans containing a 3,4,5-trimethoxyphenyl ring showed activity against human breast, CNS, and colon cancer cell lines, indicating their potential as anti-tumor agents. These findings underscore the importance of structural variation in developing new cancer therapies (Jurd, 1996).

Anti-Fatigue Effects

Benzamide derivatives have been synthesized and evaluated for their anti-fatigue effects in animal models. These compounds, synthesized by reacting substituted benzoic acids with amines including morpholine, showed enhanced swimming capacity in mice, suggesting their utility in addressing fatigue. This research provides a basis for the development of novel anti-fatigue agents (Wu et al., 2014).

Synthesis of Polycyclic Imidazolidinones

α-Ketoamides have been catalytically transformed into polycyclic imidazolidinone derivatives through redox-annulations with cyclic secondary amines, including morpholine. This method offers a new pathway for synthesizing imidazolidinones, highlighting the versatility of these compounds in chemical synthesis (Zhu et al., 2017).

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-15-12-16(2)20(17(3)13-15)21(25)22-14-19(18-6-5-7-23(18)4)24-8-10-26-11-9-24/h5-7,12-13,19H,8-11,14H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXFRNQVAYIGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)

![N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2438576.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)

![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)

![2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2438595.png)